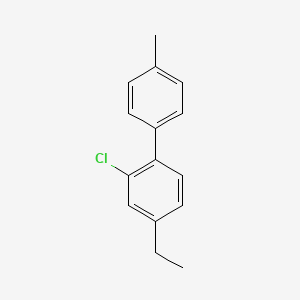![molecular formula C11H15N3O2 B14012393 N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide CAS No. 7403-73-8](/img/structure/B14012393.png)
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a hydrazinecarbonyl group attached to an ethyl chain, which is further connected to a phenyl-acetamide moiety. The presence of both hydrazine and phenyl groups in its structure makes it a versatile compound for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide typically involves the reaction of hydrazine with an appropriate acyl chloride or ester. One common method is to react hydrazine with 2-phenyl-acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or primary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the phenyl-acetamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxy-ethyl]carbamate: Similar in having a hydrazinecarbonyl group but differs in the presence of a tert-butyl and hydroxy-ethyl group.
N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide: Contains a methoxy-phenyl group instead of a phenyl group.
Uniqueness
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide is unique due to its combination of hydrazine and phenyl-acetamide groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
7403-73-8 |
|---|---|
Molekularformel |
C11H15N3O2 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
N-(1-hydrazinyl-1-oxopropan-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C11H15N3O2/c1-8(11(16)14-12)13-10(15)7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
AIVATSUHQJPGDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NN)NC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


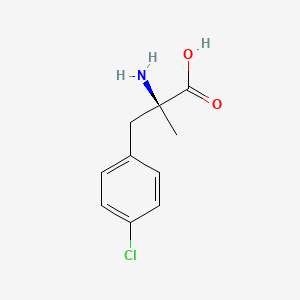
![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)
![[(Z)-1,2-diphenylethenyl]sulfonylbenzene](/img/structure/B14012333.png)
![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)

![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)
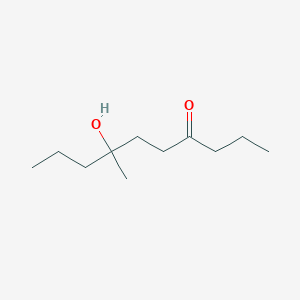
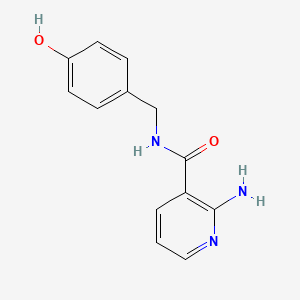

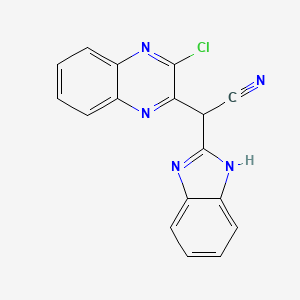
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
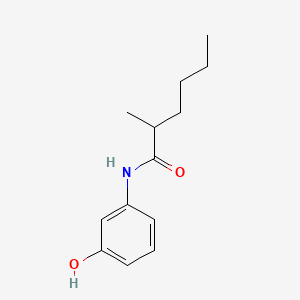
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)
